Cas no 114216-87-4 (4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-)
![4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- structure](https://www.kuujia.com/scimg/cas/114216-87-4x300.png)
114216-87-4 structure
Product Name:4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
CAS No:114216-87-4
Molecular Formula:C27H45N5O
Molecular Weight:455.6791
CID:211265
PubChem ID:6444147
4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- Properties
Names and Identifiers
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- 4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
- (4aS,7R,8S,8aR)-8-[(E)-5-(6-imino-1,3-dimethyl-2H-purin-7-yl)-3-methylpent-3-enyl]-4,4,7,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
- agelasimine B
- (1S,2R,4aS,8aR)-1-{(3E)-5-[(6Z)-6-imino-1,3-dimethyl-1,2,3,6-tetrahydro-7H-purin-7-yl]-3-methylpent-3-en-1-yl}-1,2,5,5-tetramethyloctahydronaphthalen-4a(2H)-ol
- 4a(2H)-Naphthalenol, octahydro-1,2,5,5-tetramethyl-1-(3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-pentenyl)-, (1alpha(3E),2beta,4abeta)-(+)-
- (+)-Agelasimine B
- 114216-87-4
- DTXSID001047669
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- InChIKey: UMYDEMPHXCZYBB-SCWOSNGDSA-N
- Inchi: InChI=1S/C27H45N5O/c1-19(12-16-32-17-29-24-22(32)23(28)30(6)18-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17,20-21,28,33H,8-11,13-16,18H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1
- SMILES: C/C(/CC[C@]1([C@H](C)CC[C@]2(C(CCC[C@H]12)(C)C)O)C)=C\CN1C=NC2N(CN(C(=N)C1=2)C)C
Computed Properties
- Exact Mass: 455.36241108g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 5
- Monoisotopic Mass: 455.36241108g/mol
- Heavy Atom Count: 33
- Complexity: 781
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.9
- Topological Polar Surface Area: 68.4Ų
4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- Related Literature
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1. Back cover
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2. Ethanol steam reforming over Rh and Pt catalysts: effect of temperature and catalyst deactivationMuhammad Bilal,S. David Jackson Catal. Sci. Technol., 2013,3, 754-766
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Debasish Ghosh,Aniruddha Ganguly,Saikat Khamarui Org. Biomol. Chem., 2023,21, 5225-5233
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6. Back matter
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Shenglan Hao,Minghai Yao,Gaëlle Vitali-Derrien,Pascale Gemeiner,Mojca Otoničar,Pascal Ruello,Housnny Bouyanfif,Pierre-Eymeric Janolin,Brahim Dkhil,Charles Paillard J. Mater. Chem. C, 2022,10, 227-234
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Thomas Baikie,Emma L. Dixon,John F. Rooms,Nigel A. Young,M. Grazia Francesconi Chem. Commun., 2003, 1580-1581
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Jingsong Mao,Tianlong Liu,Changhui Fu,Longfei Tan,Xiangling Ren,Haitang Shi,Hongying Su,Jun Ren,Xianwei Meng Nanoscale, 2016,8, 11044-11051
114216-87-4 (4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-) Related Products
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